3-(Benzothiazol-2-ylamino)-propionic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various strategies, including reactions with carbon steel in corrosive solutions to study their inhibitory effects, and the use of Brønsted acidic ionic liquids as efficient catalysts for synthesizing 1-(benzothiazolylamino)methyl-2-naphthols. These methods highlight the versatility and adaptability of benzothiazole derivatives synthesis, catering to specific research needs and applications (Hu et al., 2016); (Shaterian & Hosseinian, 2015).
Molecular Structure Analysis
The structural analysis of benzothiazole derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as IR, Mass spectrometry, NMR, and HRMS have been employed to confirm the structures of synthesized compounds, providing a comprehensive understanding of their molecular architecture (Patil et al., 2013).
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions, offering a broad spectrum of properties. For instance, they have been utilized as corrosion inhibitors for carbon steel, demonstrating their ability to adsorb onto surfaces and protect against corrosion. This application underscores their chemical reactivity and potential as protective agents in industrial settings (Hu et al., 2016).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are essential for determining the compounds' suitability for various applications, including their use in synthesis reactions and potential industrial applications.
Chemical Properties Analysis
The chemical properties of 3-(Benzothiazol-2-ylamino)-propionic acid derivatives, including reactivity, potential for forming bonds, and interactions with other compounds, play a crucial role in their applications across different chemical research fields. Their ability to act as corrosion inhibitors or catalysts is a testament to their unique chemical properties that can be harnessed for specific purposes (Hu et al., 2016); (Shaterian & Hosseinian, 2015).
Scientific Research Applications
Corrosion Inhibition
3-(Benzothiazol-2-ylamino)-propionic acid and its derivatives are studied for their effectiveness as corrosion inhibitors. A study highlighted benzothiazole derivatives' capacity to protect steel against corrosion in hydrochloric acid, suggesting their potential as corrosion inhibitors (Hu et al., 2016). Another research discussed the inhibitory effect of benzothiazole derivatives on the acidic corrosion of low carbon steel, further affirming their role in corrosion inhibition (Hür et al., 2011).
Synthesis of Organic Compounds
The compound is used in the synthesis of various organic compounds. One example is its use in the Passerini three-component reaction to produce unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013). Also, it's involved in the synthesis of 1,3,4-Thiadiazoles and 1,3,4-Selenadiazoles for potential anticancer applications (Abdelall et al., 2010).
Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer properties of compounds derived from 3-(Benzothiazol-2-ylamino)-propionic acid. Research has shown these derivatives to exhibit activity against various cancer cell lines and microorganisms (Chavan & Pai, 2007), (Havrylyuk et al., 2010).
Anti-inflammatory and Antioxidant Properties
There's evidence of anti-inflammatory and antioxidant properties in derivatives of this compound. Research on newly synthesized benzothiazole derivatives showed significant in-vitro anti-inflammatory activity (Rathi et al., 2013). Another study demonstrated the antioxidant activity of a benzothiazole derivative in the initial phase of acetaminophen toxicity (Cabrera-Pérez et al., 2016).
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles are anticipated to involve green chemistry principles and the use of simple reagents . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they may serve as promising leads for the development of new drugs and materials .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDIZOFBBGMQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzothiazol-2-ylamino)-propionic acid |
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